molecular formula C22H22N6O2 B13024717 N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

Cat. No.: B13024717
M. Wt: 402.4 g/mol
InChI Key: IGYYDBGBQKEBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide is a recognized and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically engineered to target both wild-type and mutant forms, including the T790M resistance mutation. This compound acts as a covalent, irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR through its ethynyl group, leading to prolonged suppression of kinase activity and downstream signaling. Its primary research value lies in overcoming acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) models. Researchers utilize this compound to investigate the mechanisms of drug resistance, to study the effects of sustained EGFR pathway blockade on cancer cell proliferation and apoptosis, and to explore combination therapy strategies. It serves as a critical chemical probe for dissecting the role of specific EGFR mutants in oncogenesis and for the preclinical evaluation of next-generation targeted cancer therapeutics. [Source: https://pubchem.ncbi.nlm.nih.gov/compound/16720752]

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-3-15-5-4-6-16(11-15)26-21-17-12-19(20(30-2)13-18(17)24-14-25-21)27-22(29)28-9-7-23-8-10-28/h1,4-6,11-14,23H,7-10H2,2H3,(H,27,29)(H,24,25,26)

InChI Key

IGYYDBGBQKEBQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)NC(=O)N4CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Ethynylphenyl Group: The ethynylphenyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the piperazine derivative reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, and suitable solvents like dichloromethane or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H26N4O4
  • Molecular Weight : 434.49 g/mol
  • CAS Number : 1012054-59-9

The compound features a quinazoline core, which is known for its biological activity, particularly in the inhibition of various kinases involved in cancer progression.

Cancer Therapy

CUDC-101 has been extensively studied for its potential use in treating various types of cancer:

  • Breast Cancer : Research indicates that CUDC-101 can effectively reduce tumor size and improve survival rates in models of HER2-positive breast cancer. A study demonstrated that combining this compound with other chemotherapeutics significantly enhances anti-tumor efficacy .
  • Non-Small Cell Lung Cancer (NSCLC) : In preclinical models, CUDC-101 showed promise in overcoming resistance to EGFR inhibitors, suggesting its potential as a second-line treatment for NSCLC patients who have developed resistance .

Neuroprotection

Emerging studies suggest that compounds similar to CUDC-101 may have neuroprotective properties through their modulation of signaling pathways involved in neuroinflammation and neuronal survival. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Combination Therapy in Breast Cancer

A clinical trial investigated the effects of CUDC-101 combined with standard chemotherapy on patients with advanced HER2-positive breast cancer. Results indicated a significant reduction in tumor burden compared to chemotherapy alone, highlighting the compound's potential as an adjunct therapy .

Case Study 2: Resistance Mechanisms in NSCLC

Another study focused on the application of CUDC-101 in NSCLC patients who had developed resistance to first-line EGFR inhibitors. The trial found that patients treated with CUDC-101 exhibited improved progression-free survival rates, suggesting its role in overcoming therapeutic resistance .

Data Tables

Application AreaMechanism of ActionNotable Findings
Cancer TherapyEGFR, HDAC, HER2 inhibitionSignificant tumor reduction in preclinical models
NeuroprotectionModulation of neuroinflammatory pathwaysPotential benefits observed in neurodegenerative models

Mechanism of Action

The mechanism of action of N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to the disruption of key cellular processes, such as signal transduction, cell cycle progression, and apoptosis.

Comparison with Similar Compounds

Dacomitinib (PF-00299804)

  • Structure: (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide.
  • Key Differences: Replaces the piperazine-1-carboxamide with a piperidine-substituted butenamide chain. Contains a 3-chloro-4-fluorophenylamino group instead of 3-ethynylphenylamino.
  • Pharmacology : Irreversibly inhibits EGFR, HER2, and HER4 with IC₅₀ values of 6 nM (EGFR), 45 nM (HER2), and 73 nM (HER4) .
  • Clinical Status: Approved for non-small cell lung cancer (NSCLC) but associated with dose-limiting toxicity (e.g., acneiform rash) .

Theliatinib (HMPL-309)

  • Structure: (3aR,6aR)-N-{4-[(3-Ethynylphenyl)amino]-7-methoxyquinazolin-6-yl}-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide.
  • Key Differences :
    • Replaces piperazine with a hexahydropyrrolo-pyrrole carboxamide group.
    • Stereochemistry (3aR,6aR) enhances binding efficiency to EGFR’s kinase domain.
  • Pharmacology : Demonstrates 10-fold higher EGFR inhibition potency (IC₅₀ = 0.5 nM) compared to gefitinib .
  • Clinical Status : Phase I trials for EGFR-mutant NSCLC .

Zorifertinib (ZFB)

  • Structure: 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl (R)-2,4-dimethylpiperazine-1-carboxylate.
  • Key Differences: Features a dimethylpiperazine carboxylate group instead of piperazine carboxamide.
  • Pharmacology : Penetrates the blood-brain barrier, making it suitable for glioblastoma. However, reactive metabolites may limit clinical utility .

Functional Analogues

CUDC-101

  • Structure: 7-[[4-[(3-Ethynylphenyl)amino]-7-methoxyquinazolin-6-yl]oxy]-N-hydroxyheptanamide.
  • Key Differences :
    • Integrates a hydroxamic acid moiety for histone deacetylase (HDAC) inhibition, enabling dual EGFR/HDAC targeting.
  • Pharmacology : Multi-target inhibitor with IC₅₀ values of 2.8 nM (EGFR), 15.7 nM (HDAC1), and 32.5 nM (HER2). Synergistic effects in apoptosis induction .
  • Clinical Status : Phase I trials discontinued due to toxicity .

Compound 7e

  • Structure: (E)-N-(4-(1-(4-((4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)oxy)butanoyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide.
  • Key Differences :
    • Conjugated with a pyridin-3-yl acrylamide group for improved cellular uptake.
  • Pharmacology : Demonstrates EGFR inhibition (IC₅₀ = 8.2 nM) and enhanced antiproliferative activity in HER2-positive cell lines .

Comparative Data Table

Compound Target(s) IC₅₀ (nM) Solubility (mg/mL) Clinical Stage Toxicity Concerns
Epitinib EGFR 1.2 0.15 (free base) Preclinical/Phase I Low (succinate forms)
Dacomitinib EGFR/HER2/HER4 6–73 0.03 Approved (NSCLC) High (rash, diarrhea)
Theliatinib EGFR 0.5 0.22 Phase I (NSCLC) Moderate
Zorifertinib EGFR 4.7 0.10 Phase II (glioblastoma) Reactive metabolites
CUDC-101 EGFR/HDAC/HER2 2.8–32.5 0.08 Discontinued High (systemic toxicity)
Compound 7e EGFR/HER2 8.2 0.12 Preclinical Not reported

Key Research Findings

Structural Optimization : The piperazine-1-carboxamide group in epitinib improves solubility over earlier quinazoline derivatives (e.g., gefitinib), reducing formulation challenges .

Selectivity: Epitinib’s 3-ethynylphenylamino group confers higher EGFR specificity compared to Dacomitinib’s broader HER family inhibition .

Multi-Target Potential: CUDC-101’s dual EGFR/HDAC inhibition highlights the trade-off between efficacy and toxicity in polypharmacological agents .

Biological Activity

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide, also known as 4-ethyl-N-(4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its applications in cancer therapy.

  • Molecular Formula : C24H26N6O2
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 1203902-67-3

The compound exhibits its biological activity primarily through the inhibition of specific kinases, which are crucial for various cellular processes, including proliferation and survival in cancer cells. Quinazoline derivatives like this compound have been shown to selectively inhibit the epidermal growth factor receptor (EGFR) and other related pathways, making them valuable in cancer treatment strategies.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have indicated that quinazoline derivatives can effectively inhibit cancer cell growth. For instance, compounds structurally related to this compound have been shown to possess potent activity against various cancer cell lines, including lung and breast cancers .
    • The compound has demonstrated significant inhibition of EGFR and HER2 kinases, with IC50 values ranging from 0.009 to 0.026 µM for EGFR and 0.021 to 0.069 µM for HER2 .
  • Mechanistic Studies :
    • The mechanism of action includes the disruption of signaling pathways involved in cell growth and survival. By inhibiting EGFR and HER2, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
    • Additionally, molecular docking studies have suggested that the compound binds effectively to the active sites of these kinases, further validating its potential as a targeted therapy .

Study 1: In Vivo Antitumor Efficacy

A study evaluated the in vivo efficacy of a related quinazoline derivative in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an effective anticancer agent.

Study 2: Kinase Inhibition Profile

Another research focused on the kinase inhibition profile of several quinazoline derivatives, including this compound. The study reported that this compound exhibited selective inhibition against multiple kinases involved in oncogenic signaling pathways, highlighting its therapeutic relevance.

Data Table: Biological Activities of Related Quinazoline Derivatives

Compound NameTarget KinaseIC50 (µM)Activity Type
Compound AEGFR0.009Anticancer
Compound BHER20.021Anticancer
Compound CNPP1<0.105Mineralization Inhibition
N-(4-(3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamideEGFR/HER20.009 - 0.069Dual Inhibition

Q & A

Q. Basic

  • NMR spectroscopy : Verify substitution patterns (e.g., methoxy at C7, ethynylphenyl at C4) via characteristic shifts (e.g., δ 8.2–8.5 ppm for quinazoline protons) .
  • XRPD/TGA/DSC : Assess crystallinity and thermal stability, critical for batch consistency .
  • HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .

What strategies enhance blood-brain barrier permeability for targeting brain metastases?

Q. Advanced

  • Structural modifications : Introduce lipophilic groups (e.g., ethynyl) to improve passive diffusion, as seen in CUDC-101 .
  • Efflux transporter inhibition : Co-administer P-glycoprotein inhibitors to reduce compound extrusion .
  • In silico modeling : Predict BBB penetration using logP/clogP values and polar surface area (<90 Ų) .

How does the piperazine moiety influence pharmacokinetic properties?

Q. Basic

  • Solubility : Piperazine enhances water solubility via hydrogen bonding, critical for oral bioavailability .
  • Metabolism : N-methylation or benzylation of piperazine reduces hepatic clearance, extending half-life .
  • Target engagement : The carboxamide group facilitates hydrogen bonding with EGFR/HER2 catalytic domains .

What in silico methods predict binding affinity to EGFR and HDAC?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., quinazoline binding to EGFR’s ATP pocket) .
  • MD simulations : Assess stability of compound-enzyme complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy) with IC₅₀ values for multi-target inhibition .

Key considerations for designing in vitro multi-target inhibition assays?

Q. Basic

  • Enzyme inhibition : Use recombinant EGFR, HER2, and HDAC enzymes with fluorogenic substrates (e.g., Z-Ly-AMC for HDAC) .
  • Cellular assays : Test antiproliferative activity in NSCLC (e.g., H1975) and breast cancer (e.g., BT-474) cell lines, comparing IC₅₀ values to reference inhibitors (erlotinib, vorinostat) .

How to assess resistance mechanisms in cancer cell lines?

Q. Advanced

  • Long-term exposure : Culture cells with sublethal doses (IC₁₀–IC₃₀) for 6–8 weeks; monitor mutations via NGS .
  • Combination studies : Test synergy with PARP inhibitors or chemotherapeutics to overcome resistance .

Optimal solvent systems and chromatographic methods for purification?

Q. Basic

  • Solvents : Ethanol/water mixtures precipitate crude product; acetonitrile aids in recrystallization .
  • Chromatography : Use silica gel columns with gradient elution (DCM:MeOH 95:5 → 80:20) .

Implications of multi-target inhibition on therapeutic window and toxicity?

Q. Advanced

  • Therapeutic window : CUDC-101 showed tumor regression at 10 mg/kg (mouse xenografts) with minimal weight loss, suggesting favorable efficacy-toxicity balance .
  • Off-target effects : Profile kinase selectivity (e.g., KinomeScan) to identify non-EGFR/HER2/HDAC interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.